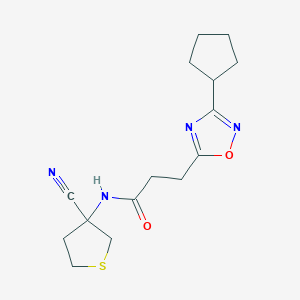
N-(3-cyanothiolan-3-yl)-3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CTP-499" and is a novel small molecule drug that has been shown to have neuroprotective properties.
作用機序
The exact mechanism of action of CTP-499 is not fully understood. However, it has been proposed that CTP-499 exerts its neuroprotective effects by modulating the expression of various genes involved in oxidative stress, inflammation, and apoptosis. CTP-499 has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. Moreover, CTP-499 has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels have been shown to have neuroprotective effects in various neurological disorders.
Biochemical and Physiological Effects:
CTP-499 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. CTP-499 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Moreover, CTP-499 has been shown to reduce proteinuria and improve renal function in animal models of chronic kidney disease.
実験室実験の利点と制限
CTP-499 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. Moreover, CTP-499 has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations associated with CTP-499. For instance, the exact mechanism of action of CTP-499 is not fully understood, which makes it challenging to design experiments to study its effects. Moreover, CTP-499 has only been studied in animal models, and its efficacy and safety in humans are yet to be determined.
将来の方向性
There are several future directions for CTP-499 research. Firstly, further preclinical studies are needed to elucidate the exact mechanism of action of CTP-499. Secondly, clinical trials are needed to determine the efficacy and safety of CTP-499 in humans for the treatment of various neurological disorders and chronic kidney disease. Moreover, CTP-499 can be further modified to improve its potency and selectivity. Lastly, the potential use of CTP-499 in combination with other drugs for the treatment of neurological disorders and chronic kidney disease should be explored.
合成法
The synthesis of CTP-499 involves the reaction of 3-cyanothiolan-3-ylamine with 3-cyclopentyl-1,2,4-oxadiazol-5-carboxylic acid, followed by the addition of N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to obtain pure CTP-499. This synthesis method has been successfully replicated in various studies, and the purity of CTP-499 has been confirmed through various analytical techniques.
科学的研究の応用
CTP-499 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. CTP-499 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Moreover, CTP-499 has been studied for its potential use in treating chronic kidney disease, where it has been shown to reduce proteinuria and improve renal function.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c16-9-15(7-8-22-10-15)18-12(20)5-6-13-17-14(19-21-13)11-3-1-2-4-11/h11H,1-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJPSFKUYPLHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCC(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


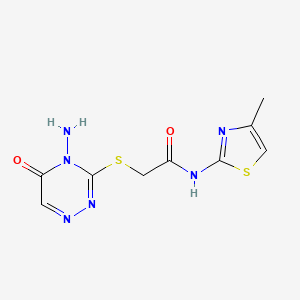
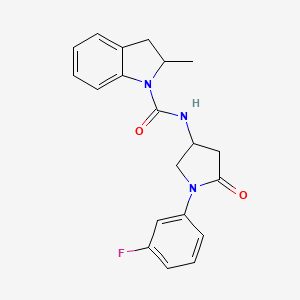
![(2-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2975365.png)

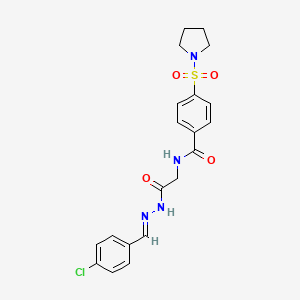
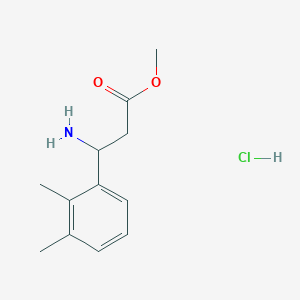
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2975374.png)
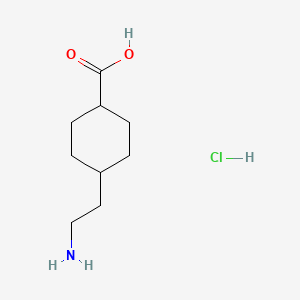
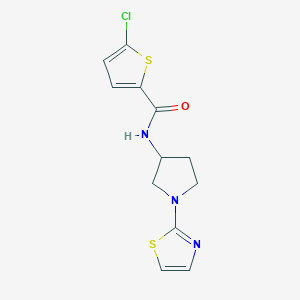
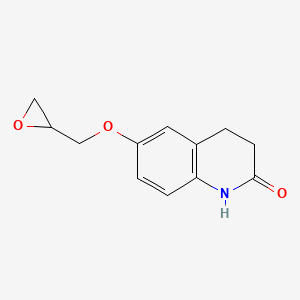
![3-methyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2975379.png)
![4-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2975382.png)